4H-Cyclopenta(def)chrysene
Overview
Description
4H-Cyclopenta(def)chrysene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₉H₁₂ It is a derivative of chrysene, characterized by the addition of a cyclopenta ring fused to the chrysene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopenta(def)chrysene typically involves a multi-step process starting from pyrene. One reported method includes the following steps:
Ring Contraction of Pyrene-4,5-dione: This step involves the conversion of pyrene-4,5-dione to oxo-4H-Cyclopenta(def)chrysene using specific reagents and conditions.
Reduction of Oxo-4H-Cyclopenta(def)chrysene: The oxo compound is then reduced to yield this compound.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a gram-scale has been optimized to use relatively non-hazardous reagents and efficient purification procedures .
Chemical Reactions Analysis
Types of Reactions: 4H-Cyclopenta(def)chrysene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or removal of hydrogen, leading to the formation of oxo derivatives.
Reduction: The reduction process converts oxo derivatives back to the parent hydrocarbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, where hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and oxo compounds, which can be further utilized in different applications .
Scientific Research Applications
4H-Cyclopenta(def)chrysene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of photoactive polymers used in organic electronics.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications.
Mechanism of Action
The mechanism of action of 4H-Cyclopenta(def)chrysene involves its interaction with molecular targets and pathways. Its unique structure allows it to participate in various chemical reactions, influencing the electronic properties of materials it is incorporated into. The specific pathways and targets depend on the application, such as its role in enhancing the performance of OLEDs by stabilizing emissions and improving color purity .
Comparison with Similar Compounds
Chrysene: The parent compound, which lacks the cyclopenta ring.
Benz[a]anthracene: Another polycyclic aromatic hydrocarbon with a similar structure but different ring fusion.
Pyrene: A precursor in the synthesis of 4H-Cyclopenta(def)chrysene.
Uniqueness: this compound is unique due to the presence of the cyclopenta ring, which imparts distinct electronic and structural properties. This makes it particularly valuable in the development of advanced materials for electronic applications .
Properties
IUPAC Name |
pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12/c1-2-7-16-13(4-1)10-15-11-14-6-3-5-12-8-9-17(16)19(15)18(12)14/h1-10H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDQLJVKXFXBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C41 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50174043 | |
Record name | 4H-Cyclopenta(def)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202-98-2 | |
Record name | 4H-Cyclopenta[def]chrysene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=202-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4H-Cyclopenta(def)chrysene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000202982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Cyclopenta(def)chrysene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50174043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-CYCLOPENTA(DEF)CHRYSENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8L2F6RK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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